5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS: 725222-15-1) is a triazole-thiol derivative characterized by two distinct substituents:
Properties
IUPAC Name |
3-(furan-2-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c17-11-13-12-10(9-4-2-6-16-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAHELSLKTAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 777879-30-8) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and antibacterial domains. This article provides an in-depth review of the biological activity associated with this compound, supported by research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N3O2S. The compound features a triazole ring that is known for its pharmacological significance due to its ability to interact with various biological targets.
Antifungal Activity
Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The mechanism primarily involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols within fungal cells.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) : Various 1,2,4-triazole derivatives have shown MIC values ranging from 0.0156 to 2.0 μg/mL against fungi such as Candida albicans and Cryptococcus neoformans .
- Structure-Activity Relationship (SAR) : Compounds with electron-withdrawing groups like -NO₂ or halogens at specific positions on the triazole ring demonstrated enhanced antifungal activity compared to those with less favorable substituents .
| Compound | Target Organism | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Candida albicans | 0.25 | Excellent |
| Compound B | Aspergillus fumigatus | 0.15 | Outstanding |
| Compound C | Cryptococcus neoformans | 0.5 | Good |
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been explored. The compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Research Insights:
- Compounds containing the triazole scaffold were evaluated against bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating moderate to significant activity .
- The presence of sulfur in the thiol group enhances the binding affinity to bacterial enzymes, potentially increasing antibacterial efficacy.
Study on Antifungal Efficacy
A study conducted by Blokhina et al. investigated a series of triazole derivatives for their antifungal activity. The results indicated that compounds with specific substitutions at the triazole ring exhibited superior antifungal properties compared to standard treatments.
Evaluation of Antibacterial Properties
In another study focusing on metal complexes of triazoles, researchers found that coordination with metals significantly enhanced the antibacterial activity of the ligands derived from triazoles. The complexes showed better efficacy than their non-complexed counterparts due to improved solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and properties compared to similar triazole derivatives:
*Estimated based on analogous structures.
Key Observations :
- Solubility: The THF-methyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenoxybenzylidene or nitrophenyl groups) .
Anticancer Potential
- Schiff Base Metal Complexes: Analogous furan-containing triazole-thiols (e.g., 4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) form octahedral metal complexes (Co, Ni) with moderate to significant inhibition of MCF-7 and Hep-G2 cancer cell lines . The target compound’s furyl group may similarly enhance metal-binding capacity.
Corrosion Inhibition
- Triazole-thiols with pyridyl or chlorophenoxy substituents (e.g., 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol) exhibit strong adsorption on aluminium surfaces in acidic media, attributed to thiolate bonding . The THF-methyl group in the target compound may alter adsorption kinetics due to steric or electronic effects.
Antibacterial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
